molecular formula C13H19N5O2S2 B11028286 N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxamide

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B11028286
M. Wt: 341.5 g/mol
InChI Key: QDNTWTLBAVUPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of an appropriate thiazole derivative with a 1,3,4-thiadiazole-2(3H)-ylidene compound, followed by amidation.

      Reaction Conditions: Specific reaction conditions depend on the chosen synthetic route and reagents.

      Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using established organic synthesis techniques.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioactivity, and other properties.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

      Medicine: Research into its pharmacological properties and potential therapeutic applications.

      Industry: May serve as a precursor for drug development or other industrial processes.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features, such as the combination of the 1,3,4-thiadiazole and thiazole rings.

      Similar Compounds: Other related compounds include thiazoles, thiadiazoles, and indole derivatives.

    Remember that this compound’s applications and properties are still an active area of research, and new findings may emerge

    Properties

    Molecular Formula

    C13H19N5O2S2

    Molecular Weight

    341.5 g/mol

    IUPAC Name

    N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methylbutylamino)-1,3-thiazole-4-carboxamide

    InChI

    InChI=1S/C13H19N5O2S2/c1-8(2)4-5-14-12-15-9(7-21-12)11(19)16-13-18-17-10(22-13)6-20-3/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,18,19)

    InChI Key

    QDNTWTLBAVUPQZ-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)CCNC1=NC(=CS1)C(=O)NC2=NN=C(S2)COC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.